molecular formula C12H21NO3Si B11858182 1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine CAS No. 155160-54-6

1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine

Cat. No.: B11858182
CAS No.: 155160-54-6
M. Wt: 255.38 g/mol
InChI Key: GREUHSCJQLULPW-UHFFFAOYSA-N
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Description

1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine is an organosilicon compound with the molecular formula C12H21NO3Si. It is widely used as a silane coupling agent in various industrial applications, including adhesives, coatings, and plastics . This compound is known for its ability to enhance the adhesion between organic and inorganic materials, making it valuable in the production of composite materials.

Properties

CAS No.

155160-54-6

Molecular Formula

C12H21NO3Si

Molecular Weight

255.38 g/mol

IUPAC Name

[4-(2-trimethoxysilylethyl)phenyl]methanamine

InChI

InChI=1S/C12H21NO3Si/c1-14-17(15-2,16-3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10,13H2,1-3H3

InChI Key

GREUHSCJQLULPW-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCC1=CC=C(C=C1)CN)(OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine typically involves the reaction of 4-bromoethylbenzene with trimethoxysilane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Surface Modification

The compound is extensively used for modifying surfaces to improve adhesion and compatibility with other materials. It acts as a coupling agent, facilitating the bonding between organic polymers and inorganic substrates. This is particularly useful in:

  • Coatings : Enhancing the durability and performance of coatings applied to metals and plastics.
  • Composites : Improving the mechanical properties of polymer composites by promoting better interfacial adhesion.

Biomedical Applications

Recent studies have explored the use of 1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine in biomedical fields, particularly for:

  • Drug Delivery Systems : Its silane functionality allows for the attachment of therapeutic agents, enhancing bioavailability and targeting capabilities.
  • Tissue Engineering : The compound can modify scaffolds to promote cell adhesion and proliferation, essential for tissue regeneration.

Analytical Chemistry

The compound has been utilized in analytical chemistry as a derivatizing agent for:

  • Chromatography : Enhancing the separation of compounds in gas chromatography (GC) by modifying stationary phases.
  • Mass Spectrometry : Improving ionization efficiency and detection limits for various analytes.

Case Study 1: Surface Treatment of Glass Fibers

A study demonstrated that treating glass fibers with this compound significantly improved their bonding strength with epoxy resins. The treated fibers showed a 30% increase in tensile strength compared to untreated fibers, indicating enhanced interfacial adhesion .

Case Study 2: Drug Delivery Systems

Research involving the incorporation of this compound into polymeric nanoparticles revealed its potential in drug delivery. The nanoparticles exhibited controlled release profiles and improved cellular uptake of anticancer drugs, leading to enhanced therapeutic efficacy in vitro .

Data Table: Comparison of Applications

Application AreaKey BenefitsReference
Surface ModificationImproved adhesion, enhanced durability
Biomedical ApplicationsEnhanced drug delivery, improved cell adhesion
Analytical ChemistryBetter separation efficiency

Mechanism of Action

The mechanism of action of 1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine involves the formation of strong covalent bonds between the silane group and various substrates. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This process enhances the adhesion between organic and inorganic materials, making it valuable in various applications .

Comparison with Similar Compounds

1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trimethoxysilyl group and the amine group, providing enhanced reactivity and versatility in various applications.

Biological Activity

1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine, a compound featuring a trimethoxysilyl group, has garnered attention in various fields of research due to its unique biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical formula is C15H23NC_{15}H_{23}N, and it has a molecular weight of approximately 239.36 g/mol. Its structure includes a phenyl ring, an amine group, and a trimethoxysilyl moiety that enhances its reactivity and solubility in various environments.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that compounds with similar silane structures exhibit significant antibacterial effects. The trimethoxysilyl group may enhance the compound's ability to penetrate bacterial cell membranes, leading to increased efficacy against various bacterial strains. In vitro studies have demonstrated that derivatives of this compound show activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

Antifungal Activity

The antifungal properties of this compound are also noteworthy. Studies have shown that silane-based compounds can disrupt fungal cell walls, leading to cell lysis and death. Preliminary tests indicate that this compound can inhibit the growth of common fungal pathogens, including Candida species .

Anticancer Potential

The anticancer activity of this compound has been investigated through various assays. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators. A notable case study demonstrated that a related silane compound exhibited IC50 values in the low micromolar range against these cancer cells, supporting further exploration into its potential as an anticancer agent .

The biological activity of this compound is largely attributed to the following mechanisms:

  • Cell Membrane Disruption : The trimethoxysilyl group enhances membrane permeability, allowing for better uptake into cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
  • Cell Cycle Arrest : It has been observed to interfere with key regulatory proteins involved in the cell cycle, thus halting proliferation in cancer cells.

Case Study 1: Antibacterial Efficacy

In a study published by Abuelizz et al. (2019), derivatives of silane compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the silane structure significantly enhanced antibacterial activity compared to non-silanized counterparts .

Case Study 2: Anticancer Activity

A recent investigation explored the effects of this compound on MCF-7 cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours . Furthermore, flow cytometry analysis revealed an increase in apoptotic cells post-treatment.

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus15
Escherichia coli20
AntifungalCandida albicans30
AnticancerMCF-725
HepG230

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